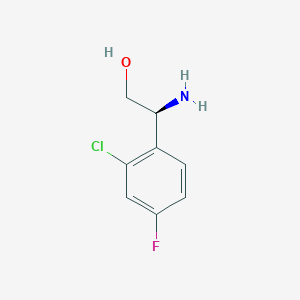
Rhodium(III) bromide dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodium(III) bromide dihydrate is an inorganic compound with the chemical formula RhBr₃·2H₂O. It is a brown solid that is soluble in water and lower alcohols. This compound is used to prepare various rhodium bromide complexes and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rhodium(III) bromide dihydrate can be synthesized by reacting rhodium metal with hydrochloric acid and bromine. The reaction typically occurs under controlled conditions to ensure the formation of the dihydrate form .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the reaction of rhodium metal with bromine in the presence of hydrochloric acid. This method ensures the formation of the desired dihydrate compound .
Chemical Reactions Analysis
Types of Reactions: Rhodium(III) bromide dihydrate undergoes various chemical reactions, including:
Oxidation: It can react with oxidizing agents to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state rhodium compounds.
Substitution: It can participate in substitution reactions where bromide ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Bromine trifluoride can be used as an oxidizing agent to form rhodium(IV) fluoride.
Reduction: Reducing agents such as hydrogen gas can be used to reduce this compound to lower oxidation states.
Substitution: Aqueous potassium iodide can be used to substitute bromide ions with iodide ions, forming rhodium(III) iodide.
Major Products Formed:
Oxidation: Rhodium(IV) fluoride.
Reduction: Lower oxidation state rhodium compounds.
Substitution: Rhodium(III) iodide.
Scientific Research Applications
Rhodium(III) bromide dihydrate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of rhodium(III) bromide dihydrate involves its ability to form coordination complexes with various ligands. These complexes can interact with molecular targets and pathways, leading to specific effects. For example, some rhodium complexes have been shown to inhibit viral genome photoinactivation and bind to viral proteins, thereby exerting antiviral effects .
Comparison with Similar Compounds
Rhodium(III) chloride (RhCl₃): Similar to rhodium(III) bromide, but with chloride ions instead of bromide ions.
Rhodium(III) fluoride (RhF₃): Contains fluoride ions and has different chemical properties compared to rhodium(III) bromide.
Rhodium(III) iodide (RhI₃): Contains iodide ions and is formed through substitution reactions with rhodium(III) bromide.
Uniqueness: Rhodium(III) bromide dihydrate is unique due to its specific reactivity with bromine and its ability to form stable dihydrate complexes. This makes it particularly useful in the preparation of rhodium bromide complexes and in various scientific research applications .
Properties
IUPAC Name |
tribromorhodium;dihydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.2H2O.Rh/h3*1H;2*1H2;/q;;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRALCXGPVGDDT-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.Br[Rh](Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3H4O2Rh |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Tetrahydropyranyl)oxy]propanoic acid](/img/structure/B6329450.png)












